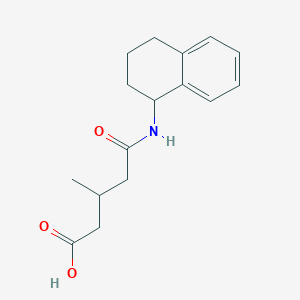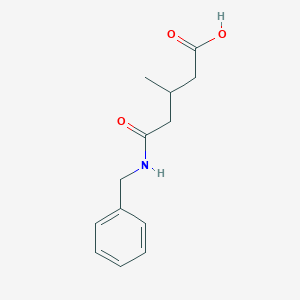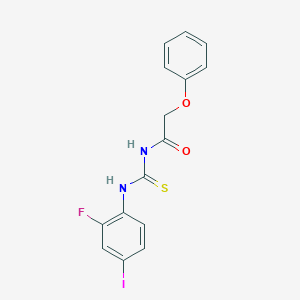![molecular formula C13H11F2NO2S2 B262586 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide, also known as DMS 19491, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 is not fully understood. However, one study published in 2018 by Li et al. suggested that this compound 19491 may exert its anticancer effects by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have various biochemical and physiological effects. For example, a study published in 2018 by Li et al. found that this compound 19491 inhibited the growth and migration of human breast cancer cells. Another study published in 2017 by Zhang et al. demonstrated that this compound 19491 reduced inflammation in a mouse model of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects on other diseases, such as cancer and inflammation. Additionally, more research is needed to evaluate its safety and efficacy in animal and human trials.
Méthodes De Synthèse
The synthesis of 2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 involves the reaction of 2,4-difluoronitrobenzene with 2-(methylsulfanyl)aniline in the presence of a palladium catalyst. The resulting product is then treated with chlorosulfonic acid to yield this compound 19491. This synthesis method was first described in a research article published in 2013 by Li et al.
Applications De Recherche Scientifique
2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide 19491 has been studied for its potential use in treating various diseases. One study published in 2017 by Zhang et al. found that this compound 19491 exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study published in 2018 by Li et al. demonstrated that this compound 19491 had anticancer activity against human breast cancer cells.
Propriétés
Formule moléculaire |
C13H11F2NO2S2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2,4-difluoro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-7-6-9(14)8-10(13)15/h2-8,16H,1H3 |
Clé InChI |
VEMMXJRZRBIBOT-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)